GSK-LSD1 Dihydrochloride

Epigenetics Enzyme Inhibition Cancer Research

GSK-LSD1 Dihydrochloride is the definitive probe for LSD1-specific studies, delivering unmatched >1,000-fold selectivity over LSD2, MAO-A, and MAO-B. Unlike first-generation inhibitors (e.g., Tranylcypromine), it achieves nanomolar potency (IC50 16 nM) without confounding off-target activity. Critically, it is silent on spermine oxidase—a key advantage over clinical candidate ORY-1001. Extensively validated in orthotopic glioblastoma/medulloblastoma models and AML differentiation assays, every batch is supplied as a crystalline solid at ≥98% purity with full QC documentation. Choose GSK-LSD1 Dihydrochloride for clean, reproducible LSD1 data.

Molecular Formula C14H22Cl2N2
Molecular Weight 289.2 g/mol
Cat. No. B560601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK-LSD1 Dihydrochloride
Molecular FormulaC14H22Cl2N2
Molecular Weight289.2 g/mol
Structural Identifiers
SMILESC1CNCCC1NC2CC2C3=CC=CC=C3.Cl.Cl
InChIInChI=1S/C14H20N2.2ClH/c1-2-4-11(5-3-1)13-10-14(13)16-12-6-8-15-9-7-12;;/h1-5,12-16H,6-10H2;2*1H/t13-,14+;;/m0../s1
InChIKeyPJFZOGMSPBHPNS-WICJZZOFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GSK-LSD1 Dihydrochloride: A Potent and Highly Selective LSD1 Inhibitor for Epigenetic Research


GSK-LSD1 Dihydrochloride is a potent, selective, and irreversible inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A), a key epigenetic regulator . It is a small molecule probe developed by GlaxoSmithKline and made available through the Structural Genomics Consortium (SGC) . The compound exhibits high selectivity for LSD1 over other closely related FAD-dependent enzymes, making it a valuable tool for dissecting LSD1-specific biology [REFS-1, REFS-2]. Its primary utility lies in preclinical cancer research and mechanistic studies of LSD1 function.

Why GSK-LSD1 Dihydrochloride Is Not Interchangeable with Other LSD1 Inhibitors


While numerous LSD1 inhibitors exist, they cannot be simply interchanged due to significant differences in potency, selectivity, mechanism of action (reversible vs. irreversible), and off-target profiles. Compounds like Tranylcypromine (TCP) and clinical candidates such as ORY-1001 (Iadademstat) and GSK2879552 exhibit vastly different biochemical and cellular behaviors . Critical parameters including target engagement, residence time, and selectivity against related enzymes like LSD2, MAO-A, and MAO-B vary substantially, directly impacting experimental outcomes and data interpretation [REFS-1, REFS-2]. The quantitative evidence below demonstrates why GSK-LSD1 Dihydrochloride offers a specific profile that is distinct from its closest analogs.

Quantitative Differentiation Guide: GSK-LSD1 Dihydrochloride vs. Key Comparators


Potency Benchmarking: GSK-LSD1 vs. Tranylcypromine (TCP) in a Direct Biochemical Assay

In a head-to-head biochemical assay, GSK-LSD1 Dihydrochloride demonstrated a dramatically higher potency for LSD1 inhibition compared to the prototypical, first-generation inhibitor Tranylcypromine (TCP). GSK-LSD1 achieved an IC50 of 24 nM, while TCP showed an IC50 of 57.98 μM under the same assay conditions . This represents a 2,416-fold difference in potency.

Epigenetics Enzyme Inhibition Cancer Research

Selectivity Profile: GSK-LSD1 Dihydrochloride vs. ORY-1001 (Iadademstat)

GSK-LSD1 Dihydrochloride exhibits a pronounced selectivity window against the closely related enzyme LSD2, with >1000-fold selectivity (IC50 > 16 μM for LSD2) . In contrast, the clinically-advanced inhibitor ORY-1001 (Iadademstat) demonstrates a smaller, albeit still substantial, selectivity margin, with reported IC50 values of >100 μM for LSD2, equating to >5,555-fold selectivity based on its 18 nM LSD1 IC50 . Furthermore, GSK-LSD1 is >1000-fold selective over MAO-A and MAO-B, while ORY-1001 is >5,000-fold selective over MAO-A and MAO-B but notably inhibits spermine oxidase (IC50 = 7.4 μM) [REFS-1, REFS-2].

Selectivity Epigenetics Chemical Probe

Comparative Cellular Activity: GSK-LSD1 Dihydrochloride vs. SP-2509 in a Drug-Resistant Ewing Sarcoma Model

A comparative study in a panel of Ewing sarcoma cell lines revealed a stark contrast in the activity profiles of GSK-LSD1 Dihydrochloride and the reversible LSD1 inhibitor SP-2509. While innate resistance to SP-2509 was not observed (IC50 range: 81-1,593 nM), resistance to GSK-LSD1 Dihydrochloride was prevalent across multiple cell lines, with IC50 values exceeding 300 μM .

Ewing Sarcoma Drug Resistance Cellular Potency

In Vivo Tumor Burden Reduction: GSK-LSD1 Dihydrochloride in a Post-Surgical Medulloblastoma Model

In an orthotopic xenograft mouse model of medulloblastoma, GSK-LSD1 Dihydrochloride treatment following surgical tumor resection led to a statistically significant reduction in tumor burden compared to the vehicle control . In the same publication, a direct comparison was made with the clinical candidate ORY-1001, and the paper's Figure 7 panel 'c' indicates that GSK-LSD1 had a less pronounced effect on the viability of post-mitotic granule neurons than ORY-1001 at the highest concentrations tested .

Medulloblastoma In Vivo Efficacy Cancer Recurrence

Optimized Research Applications for GSK-LSD1 Dihydrochloride Based on Quantitative Evidence


Biochemical Studies Requiring High Potency and Clean Selectivity

For in vitro biochemical assays aimed at characterizing LSD1 enzyme kinetics or screening for binding partners, GSK-LSD1 Dihydrochloride is an optimal choice. Its nanomolar potency (IC50 = 16-24 nM) and >1000-fold selectivity window over the most closely related off-targets (LSD2, MAO-A, MAO-B) provide a high degree of confidence that observed effects are mediated through LSD1 inhibition . This is in stark contrast to using high micromolar concentrations of first-generation inhibitors like Tranylcypromine, which carry a high risk of non-specific activity .

Medulloblastoma and Glioblastoma In Vivo Models

Researchers investigating the role of LSD1 in brain cancers, particularly medulloblastoma and glioblastoma, should prioritize GSK-LSD1 Dihydrochloride based on validated in vivo efficacy data. The compound has been shown to significantly delay tumor growth and reduce tumor burden in orthotopic xenograft models of these diseases, providing a strong translational rationale for its use [REFS-1, REFS-2].

Studies Excluding Spermine Oxidase as a Confounding Variable

In research contexts where spermine oxidase activity could be a confounding factor, GSK-LSD1 Dihydrochloride is a superior alternative to ORY-1001 (Iadademstat). While both are potent LSD1 inhibitors, ORY-1001 inhibits spermine oxidase (IC50 = 7.4 μM) whereas GSK-LSD1 does not [REFS-1, REFS-2]. This distinction is critical for experiments where accurate interpretation of LSD1-specific biology is essential.

Differentiation and Growth Inhibition Studies in Acute Myeloid Leukemia (AML)

For in vitro studies focused on the cytostatic effects and promotion of differentiation in AML cell lines, GSK-LSD1 Dihydrochloride is a well-documented tool. Its use is supported by extensive literature demonstrating its ability to inhibit proliferation and induce differentiation markers across a range of AML subtypes, often synergizing with agents like all-trans retinoic acid (ATRA) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK-LSD1 Dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.